molecular formula C7H11N3O2 B1631608 ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate CAS No. 61982-18-1

ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate

Cat. No. B1631608
CAS RN: 61982-18-1
M. Wt: 169.18 g/mol
InChI Key: QJLWGJATIFSXTN-UHFFFAOYSA-N
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Patent
US05326776

Procedure details

Ethyl 4-amino-1-methyl-2-(methylthio)imidazole-5-carboxylate (1.52 g, 7.11 mmol) and W-2 Raney nickel (3 g, 50% in water) in ethanol (25 mL) were heated at reflux for 12 hours. Additional Raney nickel (ca 1.5 g, 50% in water) was added and heating was continued for an additional 3 hours adding Raney nickel (ca 1.5 g, 50% in water) every hour. The reaction was filtered and the filtrate evaporated under reduced pressure. Chromatography of the residue on silica gel eluting with 1.5% methanol in chloroform afforded 0.72 g (60%) of the desired product as a solid. TLC (10% methanol/90% chloroform) Rf =0.47. 1H NMR (CDCl3, 300 MHz) d 1.38 (t, 3H), 3.77 (s, 3H), 4.32 (q, 2H), 4.82 (br, 2H), 7.13 (s, 1H). MS (DCl/NH3) m/e 170 (M+H)+ .
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[C:4](SC)[N:5]([CH3:12])[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8]>[Ni].C(O)C>[NH2:1][C:2]1[N:3]=[CH:4][N:5]([CH3:12])[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
NC=1N=C(N(C1C(=O)OCC)C)SC
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1N=CN(C1C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.